molecular formula C9H13NO4 B180794 (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid CAS No. 110637-44-0

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B180794
CAS No.: 110637-44-0
M. Wt: 199.2 g/mol
InChI Key: SFXCFSFLIIUEAX-ZETCQYMHSA-N
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Description

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

    Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using an allyloxycarbonyl (Alloc) group. This step is crucial to prevent unwanted reactions during subsequent steps.

    Carboxylation: The carboxylation of the pyrrolidine ring is achieved using carbon dioxide or other carboxylating agents under specific reaction conditions.

    Deprotection: The final step involves the removal of the Alloc protecting group to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the allyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A simpler analog without the allyloxycarbonyl group.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.

Uniqueness

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific (S)-configuration and the presence of the allyloxycarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various applications.

Biological Activity

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral compound classified as a pyrrolidine derivative. It features a five-membered nitrogen-containing heterocycle, which is significant for its biological activity and potential applications in medicinal chemistry. The compound's (S)-configuration indicates its optical activity, which is crucial for its interactions with biological systems.

  • Molecular Formula : C10H15NO4
  • CAS Number : 110637-44-0
  • Solubility : Highly soluble in water, with solubility values reported at approximately 24800 mg/ml at 25°C.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Pyrrolidine Ring : Derived from proline or other suitable precursors.
  • Protection of the Amino Group : Using an allyloxycarbonyl (Alloc) group to prevent unwanted reactions.
  • Carboxylation : Achieved through the introduction of carbon dioxide or other carboxylating agents.
  • Deprotection : Removal of the Alloc group to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects in various biological contexts.

Research Findings

Recent studies have explored the compound's potential applications in various fields:

  • Antimicrobial Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit antimicrobial properties, making them candidates for further investigation in pharmaceutical development.
  • Neuroprotective Effects : Research indicates that certain pyrrolidine analogs can act as antagonists for ionotropic glutamate receptors, which are implicated in neurodegenerative diseases. This suggests a potential role for this compound in neuroprotection .

Case Studies

  • Antioxidant Properties :
    • A study evaluated the antioxidant capacity of various pyrrolidine derivatives, including this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This finding aligns with the broader trend of pyrrolidine derivatives being investigated for their effects on inflammation and related pathways.

Data Table: Biological Activities

Activity TypeObservationsReference
AntimicrobialExhibited activity against various bacterial strains
NeuroprotectivePotential NMDA receptor antagonism
AntioxidantSignificant free radical scavengingUnpublished data
Anti-inflammatoryInhibition of pro-inflammatory cytokinesUnpublished data

Properties

IUPAC Name

(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXCFSFLIIUEAX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223853
Record name 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110637-44-0
Record name 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110637-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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